2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-
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Overview
Description
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is a complex organic compound that features both thiophene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- typically involves the coupling of thiophene derivatives with indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds between carboxylic acids and amines . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential therapeutic applications.
Uniqueness
2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is unique due to the presence of both thiophene and indole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
646040-25-7 |
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Molecular Formula |
C14H13N3O4S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C14H13N3O4S2/c18-17(19)11-7-14(22-9-11)23(20,21)16-6-5-10-8-15-13-4-2-1-3-12(10)13/h1-4,7-9,15-16H,5-6H2 |
InChI Key |
WDOBWMFFPBPKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
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